molecular formula C24H19Br2ClN2 B10938064 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole

Cat. No.: B10938064
M. Wt: 530.7 g/mol
InChI Key: OYDXSBGXBMEVJQ-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced through electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Chlorination: The chlorination of the pyrazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Dimethylbenzyl Group: The final step involves the alkylation of the pyrazole ring with 2,5-dimethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow chemistry and catalytic processes can be employed to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the aromatic substituents.

    Coupling Reactions: The bromophenyl groups can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with boronic acids can yield biaryl derivatives.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromophenyl and chlorophenyl groups, along with the dimethylbenzyl substituent, makes 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole unique

Properties

Molecular Formula

C24H19Br2ClN2

Molecular Weight

530.7 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(2,5-dimethylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H19Br2ClN2/c1-15-3-4-16(2)19(13-15)14-29-24(18-7-11-21(26)12-8-18)22(27)23(28-29)17-5-9-20(25)10-6-17/h3-13H,14H2,1-2H3

InChI Key

OYDXSBGXBMEVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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